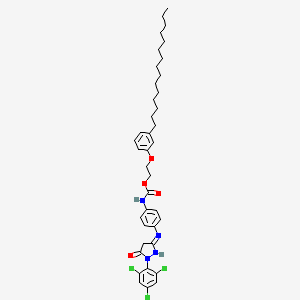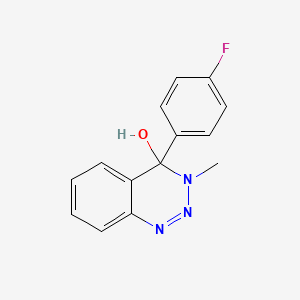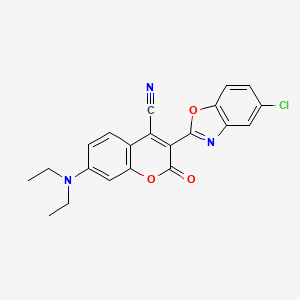
N,2-Dimethyl-3-propyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline core is then alkylated using appropriate alkyl halides to introduce the propyl and undec-10-en-1-yl groups.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl or undec-10-en-1-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N,2-Dimethyl-3-propylquinolin-4-amine: Lacks the undec-10-en-1-yl group, which may affect its biological activity and applications.
N,2-Dimethylquinolin-4-amine: Lacks both the propyl and undec-10-en-1-yl groups, resulting in different chemical and biological properties.
N-Propylquinolin-4-amine:
Uniqueness
N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the undec-10-en-1-yl group, in particular, may enhance its interactions with biological targets and improve its solubility and bioavailability.
特性
CAS番号 |
88484-73-5 |
|---|---|
分子式 |
C25H38N2 |
分子量 |
366.6 g/mol |
IUPAC名 |
N,2-dimethyl-3-propyl-N-undec-10-enylquinolin-4-amine |
InChI |
InChI=1S/C25H38N2/c1-5-7-8-9-10-11-12-13-16-20-27(4)25-22(17-6-2)21(3)26-24-19-15-14-18-23(24)25/h5,14-15,18-19H,1,6-13,16-17,20H2,2-4H3 |
InChIキー |
UGPCTHNRLSLUSH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=CC=CC=C2N=C1C)N(C)CCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)


![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
